molecular formula C6H13MnO8 B102122 Manganese triacetate dihydrate CAS No. 19513-05-4

Manganese triacetate dihydrate

Cat. No.: B102122
CAS No.: 19513-05-4
M. Wt: 268.1 g/mol
InChI Key: ONJSLAKTVIZUQS-UHFFFAOYSA-K
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Description

Manganese triacetate dihydrate, also known as manganese(III) acetate dihydrate, is a coordination compound of manganese in the +3 oxidation state. It is represented by the chemical formula (CH₃COO)₃Mn·2H₂O. This compound is a brown solid that exhibits moderate solubility in water and acetic acid. It is widely used in organic synthesis as a mild and selective oxidizing agent and as a precursor for synthesizing manganese oxides and other manganese-containing materials .

Mechanism of Action

Target of Action

Manganese triacetate dihydrate, also known as manganese(3+);triacetate;dihydrate, is primarily used as a mild and selective oxidizing agent . It targets a variety of alkenes, promoting their oxidation in the presence of tert-butylhydroperoxide .

Mode of Action

The compound interacts with its targets (alkenes) through a process known as allylic oxidation . This process involves the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene . The reaction is followed by additional oxidation steps and finally ring closure .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes the functionalization of significant organic compounds, guiding the synthesis of important and complex molecules . This includes the formation of propellanes, quinolinones, 1,2-dioxalanes; oxidation of indoles; lactonization of fullerene [C60], malonyl cyclopentanes, glycols; and hydroperoxidation of heterocycles .

Pharmacokinetics

As a soluble compound in acetic acid and water , it can be inferred that it may have good bioavailability.

Result of Action

The action of this compound results in the oxidation of alkenes to form lactones . This is achieved through the formation of a •CH2CO2H radical intermediate, which then reacts with the alkene, followed by additional oxidation steps and finally ring closure . The major product depends on the nature of the alkene and is consistent with the initial formation of the more stable radical .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the absence of added acetic acid can slow the reaction and yield mainly saturated adducts . When acetic acid is added in low amounts and the reaction is performed at higher temperatures, much of the manganese (III) acetate goes into solution and oxidizes the primary ketone-adduct radical .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese triacetate dihydrate is typically prepared by combining potassium permanganate and manganese(II) acetate in acetic acid. The reaction proceeds as follows: [ \text{KMnO}_4 + \text{Mn(OAc)}_2 + \text{HOAc} \rightarrow \text{Mn(OAc)}_3 \cdot 2\text{H}_2\text{O} ] In this reaction, potassium permanganate acts as an oxidizing agent, converting manganese(II) acetate to manganese(III) acetate in the presence of acetic acid .

Industrial Production Methods: In industrial settings, this compound can also be synthesized using electrochemical methods starting from manganese(II) acetate. This method involves the electrochemical oxidation of manganese(II) acetate in an acetic acid solution .

Chemical Reactions Analysis

Types of Reactions: Manganese triacetate dihydrate is known for its ability to undergo various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Manganese triacetate dihydrate is unique due to its moderate solubility in water and acetic acid, making it a versatile reagent in organic synthesis. Its ability to act as a mild and selective oxidizing agent, along with its role in the synthesis of manganese oxides and other materials, distinguishes it from other manganese compounds .

Properties

IUPAC Name

manganese(3+);triacetate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Mn.2H2O/c3*1-2(3)4;;;/h3*1H3,(H,3,4);;2*1H2/q;;;+3;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJSLAKTVIZUQS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13MnO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40497293
Record name Manganese(3+) acetate--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19513-05-4
Record name Manganese(3+) acetate--water (1/3/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40497293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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